methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate
Description
Methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate is a synthetic coumarin derivative with a complex heterocyclic architecture. Its structure comprises:
- 8-Methoxy-2H-chromen-2-one core: A coumarin backbone substituted with a methoxy group at position 8, a common motif in bioactive molecules due to its fluorescence and enzyme-binding properties .
- Methyl benzoate side chain: A methyl ester at position 3 of the benzoate moiety, enhancing solubility and metabolic stability.
This compound is synthesized via a multi-step protocol starting from 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate under solvent-free, piperidine-catalyzed conditions to form the coumarin core, followed by sequential functionalization .
Properties
IUPAC Name |
methyl 3-[[3-(furan-2-ylmethylcarbamoyl)-8-methoxychromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-29-20-10-4-6-15-13-19(22(27)25-14-18-9-5-11-31-18)23(32-21(15)20)26-17-8-3-7-16(12-17)24(28)30-2/h3-13H,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTZALZZUGGHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C(=O)OC)C(=C2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate, a compound with the CAS number 1327180-28-8, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, antioxidant effects, and potential therapeutic applications, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 420.43 g/mol. The structure features a chromenylidene moiety, which is known for its diverse biological activities, particularly in the realm of medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including this compound. For instance:
- Antibacterial Effects : A study assessed various coumarin derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
- Antifungal Properties : The compound also exhibited antifungal activity against Candida albicans, showcasing its potential as an antifungal agent in therapeutic applications .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. Results indicated that it possesses a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to bacterial cell death.
- Radical Scavenging : Its ability to donate electrons helps neutralize free radicals, thereby protecting cellular components from oxidative damage.
Case Study 1: Antibacterial Efficacy
In a comparative study involving various coumarin derivatives, this compound was tested against multiple strains of bacteria. The results showed:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Methyl 3-{...} | Staphylococcus aureus | 16 |
| Methyl 3-{...} | Escherichia coli | 32 |
| Ciprofloxacin | Staphylococcus aureus | 8 |
| Ciprofloxacin | Escherichia coli | 16 |
This study highlights the competitive efficacy of the compound compared to established antibiotics .
Case Study 2: Antioxidant Potential
Another study evaluated the antioxidant capacity through various assays, including DPPH and ABTS radical scavenging tests. The findings indicated that:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
| Ascorbic Acid | 20 |
These results suggest that methyl 3-{...} exhibits strong antioxidant properties, which may contribute to its therapeutic potential against oxidative stress-related conditions .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of chromen compounds, such as methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate, exhibit significant anticancer properties. A study demonstrated that similar compounds induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Anti-inflammatory Effects
Compounds with structural similarities have shown promise as anti-inflammatory agents. The furan and chromen moieties are known to inhibit pro-inflammatory cytokines, offering therapeutic potential for inflammatory diseases .
Antimicrobial Properties
The compound's furan component has been associated with antimicrobial activity against both bacterial and fungal strains. Studies suggest that such derivatives can disrupt microbial cell membranes, leading to cell death .
Drug Development
The unique chemical structure of this compound makes it a candidate for drug development targeting specific biological pathways involved in cancer and inflammation. Its ability to modulate enzyme activity related to these pathways is under investigation.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including cyclin-dependent kinases (CDKs). These studies provide insights into its potential as a therapeutic agent by elucidating its interaction with target proteins involved in cell cycle regulation .
Organic Electronics
Due to its unique electronic properties, the compound may find applications in organic electronic devices such as organic light-emitting diodes (OLEDs). The incorporation of furan and chromen structures can enhance charge transport properties, making them suitable for use in advanced materials .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Differences
Key Observations :
- The target compound distinguishes itself through its carbamoyl-furan and benzoate ester groups, which are absent in simpler coumarins like 3-acetyl-8-methoxy-2H-chromen-2-one. These groups likely enhance binding specificity compared to acetylated analogs .
- Chlorinated chromene-pyrimidinones (e.g., compound 4 from ) prioritize halogenated aromatic groups for cytotoxicity, contrasting with the target’s non-halogenated, oxygen-rich substituents .
- Metsulfuron-methyl shares the methyl benzoate motif but employs a sulfonylurea-triazine system for pesticidal activity, illustrating how minor structural changes drastically alter application domains .
Bioactivity and Pharmacological Profiles
- Anticancer Potential: Coumarin derivatives like the target compound are often investigated for anticancer properties. For instance, ferroptosis-inducing compounds (FINs) in highlight coumarins' role in selective cancer cell death, though the target’s specific activity remains unverified .
- Insecticidal vs. Pharmaceutical Applications : While the target’s methyl benzoate group is shared with pesticidal sulfonylureas (), its coumarin-carbamoyl architecture aligns more closely with drug candidates than agrochemicals .
Pharmacokinetic and Toxicity Considerations
- Solubility : The methyl benzoate and methoxy groups improve water solubility compared to fully aromatic analogs (e.g., chlorinated chromenes in ) .
- Metabolic Stability : The carbamoyl linkage may resist esterase cleavage better than acetylated coumarins, extending half-life .
- Pesticidal analogs () emphasize the need for rigorous toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
